Prothipendyl Hydrochloride

Description

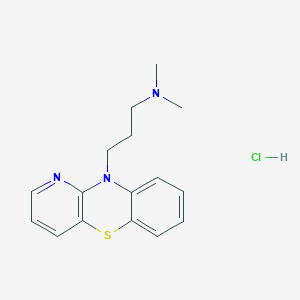

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJSAKJMCVSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-69-5 (Parent) | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10153632 | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-65-6 | |

| Record name | Prothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prothipendyl Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl hydrochloride is a tricyclic azaphenothiazine neuroleptic agent with anxiolytic, antiemetic, and antihistamine properties.[1][2] Marketed under brand names such as Dominal, Timovan, and Tolnate, it is primarily utilized in the treatment of psychomotor agitation, sleep disorders, and anxiety.[1] Its therapeutic effects are mediated through its interaction with a variety of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding affinity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support research and drug development efforts. Prothipendyl's mechanism of action involves a multi-faceted approach, primarily targeting histamine H1, dopamine D2, and acetylcholine receptors, with additional modulation of the serotonergic system.[1]

Receptor Binding Affinity Profile

The pharmacological activity of this compound is characterized by its binding affinity to a range of receptors. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a stronger binding affinity. The following table summarizes the quantitative binding affinities of Prothipendyl for various human receptors, as curated from the Psychoactive Drug Screening Program (PDSP) Ki Database.

| Receptor Family | Receptor Subtype | Mean Ki (nM) |

| Dopaminergic | Dopamine D1 | 37 |

| Dopamine D2 | 31 | |

| Dopamine D3 | 25 | |

| Dopamine D4 | 12 | |

| Serotonergic | Serotonin 5-HT1A | 130 |

| Serotonin 5-HT2A | 3.2 | |

| Serotonin 5-HT2C | 15 | |

| Serotonin 5-HT3 | 120 | |

| Serotonin 5-HT6 | 36 | |

| Serotonin 5-HT7 | 40 | |

| Adrenergic | Alpha-1A | 3.8 |

| Alpha-1B | 5.6 | |

| Alpha-1D | 3.5 | |

| Alpha-2A | 95 | |

| Alpha-2B | 34 | |

| Alpha-2C | 150 | |

| Histaminergic | Histamine H1 | 1.1 |

| Muscarinic | Muscarinic M1 | 160 |

| Muscarinic M2 | 480 | |

| Muscarinic M3 | 230 | |

| Muscarinic M4 | 140 | |

| Muscarinic M5 | 300 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Detailed Receptor Interactions and Signaling Pathways

Prothipendyl exhibits a broad receptor interaction profile, with notable affinity for histaminergic, serotonergic, dopaminergic, and adrenergic receptors. The following sections detail the signaling pathways associated with the receptors for which Prothipendyl shows the highest affinity.

Histamine H1 Receptor

Prothipendyl displays its highest affinity for the histamine H1 receptor. As an antagonist at this receptor, it blocks the effects of histamine, leading to its sedative and antiemetic effects.[1] The H1 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) signaling cascade.[1]

Serotonin 5-HT2A Receptor

Prothipendyl is a potent antagonist of the 5-HT2A receptor. This action is thought to contribute to its anxiolytic and antipsychotic-like effects. Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq protein and activates the PLC signaling pathway.

Dopamine D2 Receptor

Prothipendyl's antagonism of the dopamine D2 receptor contributes to its neuroleptic properties.[1] The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Alpha-1 Adrenergic Receptor

Prothipendyl also acts as an antagonist at alpha-1 adrenergic receptors. This action can lead to side effects such as orthostatic hypotension. The alpha-1 adrenergic receptor, similar to the H1 and 5-HT2A receptors, is coupled to a Gq protein and activates the PLC signaling pathway.

Experimental Methodologies

The receptor binding affinities presented in this document are typically determined using in vitro radioligand displacement assays. These assays are a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor.

Generalized Radioligand Displacement Binding Assay Protocol

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[3]

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.[3]

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and a varying concentration of the unlabeled test compound (e.g., Prothipendyl).[4]

-

Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[4]

-

The plate is incubated to allow the binding to reach equilibrium.[3]

-

-

Separation of Bound and Free Ligand:

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.[3]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a pharmacologically active compound with a complex receptor binding profile. Its high affinity for histamine H1, serotonin 5-HT2A, and dopamine D2 receptors underpins its primary therapeutic applications as a sedative, anxiolytic, and neuroleptic agent. The antagonism at alpha-1 adrenergic receptors is likely responsible for some of its cardiovascular side effects. The detailed quantitative binding data and understanding of the associated signaling pathways presented in this guide provide a valuable resource for researchers and clinicians in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential and optimization of Prothipendyl and related compounds.

References

In Vitro Metabolism of Prothipendyl Hydrochloride Using Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, an azaphenothiazine neuroleptic agent, undergoes significant metabolism primarily in the liver, a critical factor influencing its therapeutic efficacy and safety profile. Understanding the in vitro metabolism of Prothipendyl Hydrochloride is paramount for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive overview of the in vitro metabolism of prothipendyl using liver microsomes, focusing on the key metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and detailed experimental protocols for conducting such studies. While specific kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for prothipendyl's metabolic pathways are not extensively reported in the public domain, this guide synthesizes the available qualitative data and provides a framework for designing and executing robust in vitro metabolism experiments.

Introduction

Prothipendyl is a neuroleptic drug used in the treatment of psychosis and anxiety.[1] Like many pharmaceuticals, its clearance from the body is predominantly mediated by metabolic transformation in the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an essential in vitro tool for studying drug metabolism.[2] In vitro studies with liver microsomes offer a reliable and efficient method to identify metabolic pathways, characterize the enzymes responsible, and assess the potential for metabolic drug-drug interactions.[3]

Metabolic Pathways of Prothipendyl

The in vitro metabolism of prothipendyl in human liver microsomes primarily involves Phase I oxidative reactions. The two major metabolic pathways identified are N-demethylation and S-oxidation .[4][5]

-

N-demethylation: This reaction involves the removal of a methyl group from the dimethylamino propyl side chain of prothipendyl, leading to the formation of N-demethyl-prothipendyl.

-

S-oxidation: This pathway results in the oxidation of the sulfur atom within the azaphenothiazine ring system, forming prothipendyl sulfoxide.[4]

Besides these primary metabolites, further demethylated and oxidized products have been detected, indicating a more complex metabolic cascade.[6]

Key Metabolites Identified

Studies utilizing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and triple quadrupole mass spectrometry (LC-QQQ-MS) have identified several metabolites of prothipendyl.[5]

| Metabolite Class | Specific Metabolites Identified (Mass Change) |

| Demethylated Metabolites | N-demethyl-prothipendyl (-CH₂) |

| N,N-didemethyl-prothipendyl (-C₂H₄) | |

| Oxidized Metabolites | Prothipendyl + O (Four derivatives) |

| Demethylated and Oxidized Metabolites | Prothipendyl -CH₂ + O (Three derivatives) |

Table 1: Summary of Prothipendyl Metabolites Identified in In Vitro Studies. [5][6]

Role of Cytochrome P450 Enzymes

The metabolic reactions of prothipendyl are predominantly catalyzed by specific isoforms of the cytochrome P450 enzyme system.[4] Identifying the contributing CYP enzymes is crucial for predicting potential drug interactions.

-

CYP1A2, CYP2D6, CYP2C19, and CYP3A4 have been identified as the main enzymes responsible for the overall metabolism of prothipendyl.[4][5]

-

N-demethyl-prothipendyl formation is predominantly catalyzed by CYP2C19 and CYP1A2 .[4]

-

Prothipendyl sulfoxide formation is mainly attributed to the activity of CYP3A4 .[4]

Quantitative Analysis of Prothipendyl Metabolism

A critical aspect of in vitro metabolism studies is the determination of enzyme kinetics to quantitatively describe the rate of metabolite formation. This is typically achieved by measuring the initial rates of reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximal reaction velocity).

Experimental Protocols

The following sections provide detailed methodologies for investigating the in vitro metabolism of this compound using human liver microsomes. This protocol is a synthesized representation based on standard practices in the field and should be optimized for specific experimental conditions.

Materials and Reagents

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

-

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (e.g., a structurally similar compound not expected to be formed as a metabolite)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL protein) and this compound (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolism. The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS Analysis

The identification and quantification of prothipendyl and its metabolites are typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) instrument.[5]

5.3.1. Liquid Chromatography (LC) Conditions (Representative)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

5.3.2. Mass Spectrometry (MS) Conditions (Representative)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: For a QQQ instrument, use Multiple Reaction Monitoring (MRM) for quantification. For a QTOF instrument, use full scan MS for identification and targeted MS/MS for structural confirmation.

-

MRM Transitions (for QQQ): Specific precursor-to-product ion transitions for prothipendyl and its expected metabolites need to be determined by direct infusion of the analytical standards.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Metabolic Pathway of Prothipendyl

Caption: Metabolic pathway of Prothipendyl in liver microsomes.

Experimental Workflow

Caption: Workflow for in vitro metabolism of Prothipendyl.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is a critical area of study for understanding its disposition in the body. The primary metabolic pathways are N-demethylation and S-oxidation, catalyzed by a consortium of CYP enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. While qualitative data on metabolite formation is available, further research is required to establish the quantitative kinetic parameters of these metabolic reactions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these essential in vitro metabolism studies, which are integral to the preclinical and clinical development of Prothipendyl and other xenobiotics. Such studies will ultimately contribute to a more comprehensive understanding of its pharmacology and aid in the optimization of its clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prothipendyl Hydrochloride: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, an azaphenothiazine derivative, is a neuroleptic agent with a multifaceted pharmacological profile, exhibiting antipsychotic, anxiolytic, and antihistaminic properties. Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of prothipendyl hydrochloride, providing a comprehensive overview of how modifications to its chemical scaffold influence its biological activity. This document summarizes key quantitative data, outlines experimental protocols for assessing pharmacological activity, and utilizes visualizations to illustrate critical molecular interactions and experimental workflows.

Introduction

Prothipendyl is distinguished from its phenothiazine counterparts by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, forming a pyrido[3,2-b][1][2]benzothiazine core.[1] This structural alteration significantly influences its receptor binding profile and pharmacological effects. Understanding the structure-activity relationship of prothipendyl is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the key structural motifs of the prothipendyl molecule and their impact on its interaction with clinically relevant biological targets.

Core Structure-Activity Relationship of Azaphenothiazines

The biological activity of prothipendyl and related azaphenothiazines is intricately linked to three primary structural components:

-

The Tricyclic Ring System: The nature and position of substituents on the pyrido[3,2-b][1][2]benzothiazine core are critical determinants of activity.

-

The Alkyl Side Chain: The length and branching of the alkyl chain connecting the tricyclic system to the terminal amine influence receptor affinity and selectivity.

-

The Terminal Amino Group: The nature of the substituents on the terminal nitrogen atom impacts the compound's interaction with the receptor binding pocket.

While specific quantitative SAR data for a wide range of prothipendyl analogs is not extensively available in publicly accessible literature, the general principles derived from the broader class of phenothiazine and azaphenothiazine antipsychotics provide a solid framework for understanding its SAR.

Quantitative Analysis of Receptor Binding Affinities

Due to the limited availability of specific quantitative data for a series of prothipendyl analogs, this section will present a table of known receptor binding affinities for this compound itself. This data serves as a baseline for understanding its pharmacological profile. The affinity of a drug for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) |

| Dopamine D2 | Data not available in cited sources |

| Serotonin 5-HT2A | Data not available in cited sources |

| Histamine H1 | Data not available in cited sources |

Note: The absence of specific Ki values in the provided search results highlights a gap in the publicly available literature. Further targeted experimental studies would be necessary to populate this table comprehensively for a series of prothipendyl analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound.

Synthesis of Prothipendyl Analogs

The synthesis of prothipendyl analogs would generally follow established procedures for the alkylation of the azaphenothiazine core.

General Procedure for N-Alkylation of 1-Azaphenothiazine:

-

Deprotonation: 1-Azaphenothiazine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding anion.

-

Alkylation: The anion is then reacted with an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) or a tosylate derivative of the desired side chain. The reaction is typically carried out at room temperature or with gentle heating.

-

Introduction of the Terminal Amine: The resulting alkylated intermediate is then reacted with the desired amine (e.g., dimethylamine) to introduce the terminal amino group. This step often involves a nucleophilic substitution reaction.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the desired prothipendyl analog.

-

Salt Formation: For the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

4.2.1 Dopamine D2 Receptor Binding Assay

-

Tissue Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) or from rat striatal tissue.

-

Radioligand: A radiolabeled D2 receptor antagonist, such as [³H]spiperone or [³H]raclopride, is used.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (prothipendyl analog).

-

The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2.2 Histamine H1 Receptor Binding Assay

-

Tissue Preparation: Membranes are prepared from a cell line expressing the human histamine H1 receptor or from guinea pig cerebellum.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of the prothipendyl analog.

-

The incubation is performed in a suitable buffer at room temperature.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., diphenhydramine).

-

The assay is terminated by filtration, and the bound radioactivity is quantified.

-

-

Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.

Visualizations

Signaling Pathways

Prothipendyl's mechanism of action involves the modulation of several key signaling pathways. The following diagram illustrates the general signaling cascade associated with dopamine D2 receptor antagonism.

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a structure-activity relationship study.

Caption: General workflow for a SAR study.

Conclusion

The structure-activity relationship of this compound, while not exhaustively detailed in publicly available literature with extensive quantitative data for a wide array of analogs, can be largely inferred from the well-established SAR of the broader phenothiazine and azaphenothiazine classes of compounds. Key structural modifications to the tricyclic core, the N-10 alkyl side chain, and the terminal amino group are known to significantly impact receptor affinity and pharmacological activity. This guide provides a foundational understanding of these principles, outlines the necessary experimental protocols to conduct further SAR studies, and offers visual representations of the underlying biological pathways and experimental processes. Future research focused on the systematic synthesis and pharmacological evaluation of a diverse library of prothipendyl analogs is crucial to fully elucidate its SAR and to guide the development of next-generation neuroleptic agents with enhanced therapeutic profiles.

References

The Ascendance of Azaphenothiazines: A Technical Guide to their Historical Development as Neuroleptics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of azaphenothiazine neuroleptics, from their conceptual origins rooted in the success of phenothiazine antipsychotics to their synthesis, pharmacological evaluation, and clinical exploration. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific advancements that have shaped this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, key experimental methodologies are described in detail, and critical signaling pathways and workflows are visualized using the DOT language.

From Phenothiazine Precursors to a New Azaphenothiazine Scaffold

The story of azaphenothiazine neuroleptics begins with the revolutionary impact of phenothiazines on psychiatric medicine. The serendipitous discovery of chlorpromazine's antipsychotic properties in the 1950s ushered in the era of psychopharmacology and established the phenothiazine tricycle as a privileged scaffold for neuroleptic drug design.[1][2][3][4] This success spurred medicinal chemists to explore structural modifications of the phenothiazine core to enhance efficacy and modulate side effect profiles.

Azaphenothiazines emerged from this exploratory effort, characterized by the isosteric replacement of one of the benzene rings in the phenothiazine structure with a pyridine or other azine ring.[5][6] This structural alteration aimed to modify the electronic properties and conformational flexibility of the molecule, potentially leading to altered receptor binding affinities and pharmacological profiles. One of the earliest and most notable examples of this class is prothipendyl , a 1-azaphenothiazine derivative.

The synthesis of the 1-azaphenothiazine core, a crucial intermediate, is a key step in the development of these neuroleptics. It can be achieved through a two-step process starting from 2-chloropyridine and aniline, which undergo condensation followed by cyclization with sulfur.[7] This core structure then serves as a versatile platform for the introduction of various side chains at the N10 position, a critical determinant of neuroleptic activity.

Pharmacological Evaluation: From Bench to Preclinical Models

The neuroleptic potential of newly synthesized azaphenothiazine derivatives was primarily assessed through a combination of in vitro receptor binding assays and in vivo behavioral models predictive of antipsychotic efficacy.

In Vitro Receptor Binding Affinity

The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] Consequently, determining the binding affinity of azaphenothiazine compounds for the D2 receptor was a critical initial screening step. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Beyond the D2 receptor, the interaction of these compounds with other receptors, particularly the serotonin 5-HT2A receptor, became a focus of investigation. The "atypical" profile of some newer antipsychotics was linked to a higher ratio of 5-HT2A to D2 receptor blockade, which was hypothesized to contribute to a lower incidence of extrapyramidal side effects.[9][10][11]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prothipendyl and Other Antipsychotics

| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Alpha-1 Adrenergic | Muscarinic M1 |

| Prothipendyl | Data not consistently available in searched literature | Data not consistently available in searched literature | Potent [8] | Moderate | Moderate[8] |

| Chlorpromazine | 3.1 | 11 | 3.8 | 10 | 18 |

| Haloperidol | 1.4 | 59 | 2,000 | 11 | >10,000 |

| Clozapine | 160 | 5.4 | 6.3 | 7.1 | 1.9 |

| Olanzapine | 11 | 4 | 7 | 19 | 26 |

| Risperidone | 3.5 | 0.16 | 21 | 0.73 | >10,000 |

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from multiple sources for comparative purposes.

In Vivo Behavioral Screening

Preclinical in vivo models were essential for evaluating the potential therapeutic efficacy and side-effect liability of azaphenothiazine candidates.

The induction of catalepsy, a state of motor immobility and waxy flexibility, in rats or mice is a widely used behavioral assay to predict the likelihood of extrapyramidal side effects (EPS) in humans. This effect is strongly correlated with potent D2 receptor blockade in the nigrostriatal pathway.

Key Experimental Protocols

Synthesis of 1-Azaphenothiazine Derivatives (General Protocol)

This protocol outlines the general synthesis of 10-substituted 1-azaphenothiazine derivatives, exemplified by the preparation of prothipendyl.

Step 1: Synthesis of the 1-Azaphenothiazine Core The synthesis of the 1-azaphenothiazine core is a foundational step. A common method involves the reaction of 2-aminothiophenol with 2-chloropyridine.

Step 2: N-Alkylation of the 1-Azaphenothiazine Core The synthesized 1-azaphenothiazine is then alkylated at the N10 position with a suitable aminoalkyl halide to introduce the side chain crucial for neuroleptic activity. For prothipendyl, this involves reacting 1-azaphenothiazine with 3-(dimethylamino)propyl chloride.

Radioligand Receptor Binding Assay Protocol

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., an azaphenothiazine) to a specific receptor (e.g., dopamine D2).

-

Preparation of Receptor Source: A tissue homogenate from a brain region rich in the target receptor (e.g., rat striatum for D2 receptors) or a cell line stably expressing the recombinant receptor is prepared.

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The unbound radioligand passes through the filter.

-

Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ourworldindata.org [ourworldindata.org]

- 5. researchgate.net [researchgate.net]

- 6. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]

- 9. biorxiv.org [biorxiv.org]

- 10. scispace.com [scispace.com]

- 11. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothipendyl Hydrochloride CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prothipendyl Hydrochloride, a tricyclic azaphenothiazine neuroleptic agent. This document details its chemical identity, physicochemical properties, mechanism of action, and includes detailed experimental protocols relevant to its study.

Chemical Identity and Properties

This compound is the hydrochloride salt of Prothipendyl. It is classified as a first-generation antipsychotic with additional antihistaminic, sedative, and antiemetic properties.

| Property | Value | Reference |

| CAS Number | 1225-65-6 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀ClN₃S | [1][3] |

| Molecular Weight | 321.87 g/mol | [1] |

| IUPAC Name | N,N-dimethyl-3-(10H-pyrido[3,2-b][1][4]benzothiazin-10-yl)propan-1-amine;hydrochloride | |

| Synonyms | Dominal Hydrochloride, Prothipendyl Monohydrochloride, Tolnate | [1] |

| Melting Point | 108-112 °C | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water |

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by antagonizing dopamine and histamine receptors.[4][5]

-

Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, prothipendyl blocks dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to be responsible for its antipsychotic effects.

-

Histamine H1 Receptor Antagonism: Prothipendyl is a potent antagonist of the histamine H1 receptor, which contributes to its sedative and antiemetic properties.

-

Other Receptor Interactions: It also exhibits moderate anticholinergic activity by blocking muscarinic acetylcholine receptors and interacts with serotonergic pathways, which may contribute to its overall pharmacological profile.

Below is a diagram illustrating the primary signaling pathway of this compound's action on a postsynaptic neuron.

Caption: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

This protocol describes a potential synthetic route for this compound, based on established chemical principles.

Caption: Synthesis Workflow for Prothipendyl HCl

Materials:

-

1-Azaphenothiazine

-

3-Dimethylaminopropyl chloride

-

Sodium hydride (NaH)

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Hydrochloric acid (ethanolic solution)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. To this suspension, add a solution of 1-azaphenothiazine in anhydrous toluene dropwise at room temperature. Stir the mixture for 1 hour.

-

Add a solution of 3-dimethylaminopropyl chloride in anhydrous toluene dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl free base.

-

Salt Formation: Dissolve the crude Prothipendyl free base in anhydrous ethanol. To this solution, add a calculated amount of ethanolic hydrochloric acid dropwise with stirring.

-

Crystallization and Purification: Cool the solution in an ice bath to induce crystallization. Collect the precipitated this compound by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Caption: D2 Receptor Binding Assay Workflow

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.

-

Total and Non-specific Binding: For total binding wells, omit the this compound. For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist like haloperidol.

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to calculate the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Histamine H1 Receptor Binding Assay (Radioligand Competition)

This protocol details a competitive radioligand binding assay to assess the affinity of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes from a cell line expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (a high-affinity H1 antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Mepyramine (10 µM).

-

Glass fiber filters, scintillation cocktail, and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine at a concentration near its Kd, and a range of this compound concentrations in the assay buffer.

-

Controls: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of mepyramine).

-

Incubation: Incubate the plate at 25°C for 30 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the bound radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values for this compound at the histamine H1 receptor as described in the D2 receptor binding assay protocol.

References

- 1. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating Prothipendyl Hydrochloride in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a first-generation typical antipsychotic belonging to the azaphenothiazine class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which is a common characteristic of traditional neuroleptic agents used in the management of psychosis associated with schizophrenia.[1][2] Additionally, prothipendyl exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects.[1][2] While not as commonly used as some other antipsychotics, its pharmacological profile makes it a relevant compound for preclinical evaluation in animal models of schizophrenia.

These application notes provide a framework for assessing the antipsychotic potential of Prothipendyl Hydrochloride in established rodent models of schizophrenia. The protocols detailed below are standard behavioral and neurochemical paradigms used to evaluate the efficacy and potential side effects of dopamine D2 receptor antagonists. It is important to note that while prothipendyl has been studied for the treatment of schizophrenia, its use in creating animal models of the disorder is not a common application. Therefore, these protocols focus on evaluating its therapeutic-like effects in existing models.

Data Presentation: Quantitative Behavioral and Neurochemical Data

Due to a lack of specific published data for this compound in some of these standardized rodent models, data for haloperidol, a well-characterized typical antipsychotic, is provided as a representative example. Researchers should generate dose-response curves for prothipendyl to determine its specific potency and efficacy.

Table 1: Antagonism of Apomorphine-Induced Stereotypy in Rats

| Compound | Route of Administration | ED50 (mg/kg) for Inhibition of Stereotypy |

| Haloperidol (Representative) | Subcutaneous (s.c.) | 0.05 - 0.1 |

| This compound | To be determined | To be determined |

Table 2: Induction of Catalepsy in Rats (Bar Test)

| Compound | Route of Administration | ED50 (mg/kg) for Catalepsy |

| Haloperidol (Representative) | Intraperitoneal (i.p.) | 0.23 - 0.42 |

| This compound | To be determined | To be determined |

Table 3: Inhibition of Conditioned Avoidance Response (CAR) in Rats

| Compound | Route of Administration | Effective Dose Range (mg/kg) |

| Haloperidol (Representative) | Subcutaneous (s.c.) | 0.03 - 0.1 |

| This compound | To be determined | To be determined |

Experimental Protocols

Antagonism of Apomorphine-Induced Stereotypy

This model assesses the ability of an antipsychotic to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine. This is a classic screening test for dopamine D2 receptor antagonism.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

Apomorphine Hydrochloride

-

Vehicle (e.g., saline, distilled water with a small amount of tween 80)

-

Observation cages (e.g., clear Plexiglas cages)

-

Stopwatches

Procedure:

-

Habituation: Acclimate the rats to the observation cages for at least 30 minutes before the start of the experiment.

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to determine the dose-response relationship.

-

After a predetermined pretreatment time (e.g., 30-60 minutes, depending on the route of administration and pharmacokinetic profile of prothipendyl), administer apomorphine hydrochloride (e.g., 0.5-1.5 mg/kg, s.c.).

-

-

Behavioral Observation:

-

Immediately after apomorphine administration, place the rat in the observation cage.

-

Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.

-

A common scoring system is as follows:

-

0: Asleep or stationary

-

1: Active, but no stereotyped behavior

-

2: Discontinuous sniffing, head movements

-

3: Continuous sniffing, periodic head and limb movements

-

4: Continuous sniffing, gnawing, or licking of the cage floor or walls

-

-

-

Data Analysis:

-

Calculate the mean stereotypy score for each treatment group at each time point.

-

Determine the ED50 value for this compound, which is the dose that produces a 50% reduction in the maximum stereotypy score induced by apomorphine.

-

Catalepsy Test

This test measures the induction of catalepsy, a state of motor immobility and waxy flexibility, which is a common side effect of typical antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle

-

Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface)

-

Stopwatch

Procedure:

-

Drug Administration: Administer this compound or vehicle at various doses.

-

Catalepsy Assessment:

-

At several time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the rats for catalepsy.

-

Gently place the rat's forepaws on the elevated bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

-

-

Data Analysis:

-

Calculate the mean descent latency for each treatment group at each time point.

-

Determine the dose-response relationship for the cataleptic effect of this compound.

-

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a footshock).

-

This compound

-

Vehicle

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS (e.g., a 10-second tone).

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not move, deliver the US (e.g., a 0.5 mA footshock) through the grid floor, which overlaps with the last 5 seconds of the CS.

-

If the rat moves to the other compartment during the US, it is recorded as an escape response.

-

Train the rats for a set number of trials per day (e.g., 50 trials) until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

-

-

Testing:

-

Once a stable baseline is achieved, administer this compound or vehicle at various doses before the test session.

-

Conduct the CAR session as in the training phase.

-

-

Data Analysis:

-

Record the number of avoidance responses, escape responses, and escape failures for each rat.

-

Calculate the percentage of avoidance responses for each treatment group.

-

Determine the dose at which this compound significantly reduces avoidance responding without significantly increasing escape failures.

-

Mandatory Visualizations

Caption: Prothipendyl's action on the D2 receptor signaling pathway.

Caption: Workflow for the apomorphine-induced stereotypy test.

Caption: Prothipendyl's dose-dependent effect on catalepsy.

References

Application Notes and Protocols for Prothipendyl Hydrochloride Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl, a therapeutic agent used in the management of psychosis and anxiety, has a pharmacological profile characterized by the antagonism of dopamine, histamine, and serotonin receptors.[1] While its primary clinical application lies in neuropsychiatry, emerging research into the repurposing of existing drugs has highlighted the potential anti-cancer activities of various psychotropic compounds. Structurally similar phenothiazines, such as thioridazine and chlorpromazine, have demonstrated anti-neoplastic effects in various cancer cell lines, including triple-negative breast cancer and glioblastoma.[2][3] These effects are often attributed to the induction of cell cycle arrest, apoptosis, and autophagy through modulation of key signaling pathways like PI3K/Akt/mTOR.[2][3]

These application notes provide a comprehensive set of protocols for researchers to investigate the potential cytotoxic and anti-proliferative effects of Prothipendyl Hydrochloride in a cell culture setting. The following sections detail methodologies for cell line selection and maintenance, preparation of this compound for in vitro use, and standardized assays to assess cell viability, apoptosis, and the modulation of relevant signaling pathways.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Dopamine Receptor D2 (DRD2) Expression | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | High | 48 | 15.8 |

| U-87 MG | Glioblastoma | High | 48 | 12.5 |

| A549 | Non-Small Cell Lung Cancer | Low | 48 | 45.2 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Moderate | 48 | 25.1 |

| HCT116 | Colorectal Carcinoma | Low | 48 | > 100 |

Table 2: Hypothetical Apoptosis Induction by this compound in U-87 MG Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| Prothipendyl HCl | 10 | 15.7 ± 2.1 | 5.4 ± 1.2 | 21.1 ± 3.3 |

| Prothipendyl HCl | 20 | 28.3 ± 3.5 | 12.8 ± 2.4 | 41.1 ± 5.9 |

| Staurosporine (Positive Control) | 1 | 45.2 ± 4.1 | 18.9 ± 3.7 | 64.1 ± 7.8 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder.

-

Solvent: Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on the compound's solubility and experimental requirements.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in an appropriate solvent. For instance, dissolve 3.48 mg of this compound (molar mass: 347.9 g/mol ) in 1 mL of DMSO.

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Cell Culture and Maintenance

-

Cell Lines: Select cell lines appropriate for the research question. For example, U-87 MG (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) are known to express dopamine receptors and have been used in studies with similar compounds.[2][4]

-

Culture Media: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[6]

-

Treatment:

-

Prepare serial dilutions of this compound from the stock solution in fresh culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8][9]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Cell Harvesting:

-

Collect the culture supernatant (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the supernatant and centrifuge.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[10][11][12]

-

Cell Lysis:

-

Treat cells with this compound as described for the apoptosis assay.

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT Assay [protocols.io]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes: Investigating Antipsychotic Drug Effects with Prothipendyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl Hydrochloride is a first-generation antipsychotic agent belonging to the azaphenothiazine class of drugs.[1] While not as commonly prescribed as newer atypical antipsychotics, its distinct pharmacological profile makes it a valuable tool for investigating the mechanisms underlying antipsychotic efficacy and side effects. Prothipendyl is primarily recognized for its potent dopamine D2 receptor antagonism, a hallmark of typical antipsychotics, but it also exhibits significant activity at histamine H1, serotonin, and cholinergic receptors.[1] This multi-receptor interaction provides a unique platform for dissecting the contributions of different neurotransmitter systems to the overall effects of antipsychotic medications. These notes provide detailed protocols for utilizing this compound in preclinical research to explore antipsychotic drug action.

Mechanism of Action

Prothipendyl's primary antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, it modulates dopamine neurotransmission, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1] In addition to its D2 blockade, Prothipendyl possesses strong antihistaminic (H1 receptor blockade) and anticholinergic properties, which contribute to its sedative effects and may mitigate some extrapyramidal side effects (EPS) typically associated with potent D2 antagonists.[1] Its interaction with the serotonergic system further adds to its complex pharmacological profile, making it a subject of interest for comparative studies against more selective agents.[1]

Data Presentation: Receptor Binding Profile

While precise, universally cited Ki or IC50 values for this compound are not consistently available across public databases, its receptor affinity profile can be summarized based on descriptive pharmacological studies. The following table provides a qualitative and semi-quantitative overview of its binding characteristics.

| Receptor Target | Binding Affinity/Activity | Associated Pharmacological Effect |

| Dopamine D2 | High Antagonism | Primary Antipsychotic Efficacy[1] |

| Histamine H1 | High Antagonism | Sedation, Anxiolysis[1] |

| Serotonin (5-HT) Receptors | Moderate Modulation | Mood regulation, Calming effect[1] |

| Acetylcholine (Muscarinic) | Moderate Antagonism | Anticholinergic effects (e.g., dry mouth), Potential reduction of EPS[1] |

| Alpha-Adrenergic Receptors | Moderate Antagonism | Potential for orthostatic hypotension |

Note: This table is a qualitative summary. Researchers should perform dedicated in vitro binding assays to determine precise Ki values under their specific experimental conditions.

Visualizations

Signaling Pathway

Caption: Prothipendyl antagonizes the Dopamine D2 receptor signaling pathway.

Experimental Workflow

Caption: Preclinical workflow for evaluating Prothipendyl's antipsychotic effects.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

-

This compound

-

Cell membranes expressing the human receptor of interest (e.g., D2L)

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2)

-

Non-specific binding agent (e.g., 10 µM Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

-

Multi-channel pipette

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-Specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding agent.

-

Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of Prothipendyl.

-

Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: Catalepsy Bar Test in Rodents

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), specifically catalepsy (motor rigidity).

Materials:

-

Male Wistar rats (180-220g)

-

This compound

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

Horizontal metal bar (diameter ~1 cm) elevated 10 cm above a surface.

-

Stopwatch

Methodology:

-

Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.

-

Dosing: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to different groups of rats. A positive control like Haloperidol (e.g., 1 mg/kg, i.p.) should be included.

-

Testing: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), test each rat for catalepsy.

-

Procedure:

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time the rat remains in this unnatural posture without moving.

-

If the rat moves or removes a paw, the trial ends. Reposition the animal if it moves before a stable posture is achieved.

-

A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains on the bar for a predetermined minimum time (e.g., 60 seconds).[2]

-

-

Data Analysis:

-

Record the latency to move for each animal at each time point.

-

Calculate the mean latency for each treatment group.

-

Analyze the data using ANOVA followed by post-hoc tests to compare the Prothipendyl groups to the vehicle and positive control groups.

-

Protocol 3: Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the efficacy of this compound in blocking dopamine agonist-induced stereotyped behaviors, a model for antipsychotic action against positive symptoms.

Materials:

-

Male Wistar rats (180-220g)

-

This compound

-

Vehicle control

-

d-Amphetamine sulfate

-

Observation cages (e.g., clear Plexiglas)

-

Stopwatch

Methodology:

-

Acclimation: Acclimate rats to the observation cages for at least 30 minutes for 2-3 days before the test day.

-

Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to different groups of rats.

-

Induction of Stereotypy: After a pre-treatment period (e.g., 60 minutes), administer d-Amphetamine (e.g., 5-10 mg/kg, s.c. or i.p.) to all animals.[3]

-

Observation: Place animals individually in the observation cages immediately after amphetamine injection.

-

Scoring: At regular intervals (e.g., every 10 minutes for 1-2 hours), observe and score the intensity of stereotyped behaviors using a standardized rating scale. A common scale is:

-

0 = Asleep or stationary

-

1 = Active, moving around the cage

-

2 = Repetitive sniffing, head movements

-

3 = Continuous sniffing, licking, or biting of cage bars

-

4 = Intense, continuous gnawing or licking of a single spot

-

-

Data Analysis:

-

Calculate the total stereotypy score for each animal over the observation period.

-

Determine the mean score for each treatment group.

-

Use a suitable statistical test (e.g., Kruskal-Wallis or ANOVA) to compare the scores of the Prothipendyl-treated groups with the vehicle-treated control group. A significant reduction in stereotypy score indicates antipsychotic-like activity.[3]

-

References

Application Notes and Protocols: Analytical Techniques for Prothipendyl Hydrochloride Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug utilized in the treatment of psychosis, anxiety, and sleep disorders. The analysis of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the identification and quantification of Prothipendyl Hydrochloride and its metabolites in biological matrices, primarily focusing on advanced liquid chromatography-mass spectrometry (LC-MS) techniques.

Metabolic Pathways of Prothipendyl

Prothipendyl undergoes Phase I metabolism, primarily through oxidation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic reactions include the formation of prothipendyl sulfoxide and N-demethylated derivatives. In vitro studies have identified that the key enzymes involved in these transformations are CYP1A2, CYP2D6, CYP2C19, and CYP3A4. Specifically, CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide, while CYP2C19 and CYP1A2 are the predominant enzymes in the N-demethylation pathway.[1]

References

Troubleshooting & Optimization

Prothipendyl Hydrochloride solubility issues in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Prothipendyl Hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

The predicted water solubility of this compound is approximately 0.128 mg/mL.[1] However, the actual solubility in a buffered solution can be significantly influenced by the pH, temperature, and the specific buffer system used.

Q2: How does pH affect the solubility of this compound?

Prothipendyl is a weak base with a predicted pKa of 9.2.[1] This means its solubility is highly pH-dependent.

-

Acidic pH (well below pKa of 9.2): Prothipendyl will be predominantly in its protonated (ionized) form, which is more water-soluble. Therefore, higher solubility is expected in acidic buffers.

-

Neutral to Alkaline pH (approaching and above pKa of 9.2): As the pH increases, the proportion of the un-ionized (free base) form of Prothipendyl increases. The free base is typically less soluble than the hydrochloride salt, leading to a decrease in overall solubility.

Q3: Are there any known stability issues with this compound in aqueous solutions?

Yes, Prothipendyl is reported to be sensitive to light and oxidative degradation.[2] It is recommended to prepare solutions in amber glassware to protect them from light.[2] To enhance stability, especially for storage, preparing solutions in a slightly acidic medium, such as 0.01 mol/L sulfuric acid, has been suggested.[2]